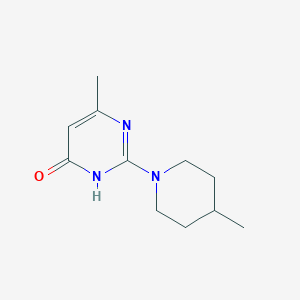
6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a 4-methylpiperidin-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-methylpyrimidine with 4-methylpiperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
化学反应分析
Types of Reactions
6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF or DMSO.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with hydrogenated pyrimidine rings.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents, leading to different chemical and biological properties.
4-methylpiperidine derivatives: Compounds with a 4-methylpiperidine moiety exhibit similar structural features but may have different pharmacological activities.
Uniqueness
6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one is unique due to its specific combination of a pyrimidine ring with a 4-methylpiperidin-1-yl group. This unique structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
生物活性
Overview
6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring substituted with a methyl group and a 4-methylpiperidin-1-yl group, which contributes to its unique pharmacological properties.
The molecular formula of this compound is C11H17N3O, with a molecular weight of 205.27 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited in synthetic applications and biological assays .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been investigated for its role as a ligand in biochemical assays, suggesting potential applications in drug development . The precise mechanism involves modulation of target protein activity, which can lead to various therapeutic effects.
Case Studies
In a study focused on optimizing piperidine derivatives for enhanced biological activity, this compound was included as a reference compound. The results indicated that modifications to the piperidine moiety could significantly enhance the anticancer efficacy of the derivatives tested .
Research Findings
Recent research has focused on the pharmacokinetic profiles and biological efficacy of similar compounds. For instance, modifications to the pyrimidine scaffold have been shown to improve solubility and metabolic stability while maintaining or enhancing antiparasitic activity . This suggests that structural optimization could also benefit this compound.
Comparative Analysis
A comparison with other similar compounds reveals distinct advantages for this compound:
| Compound Name | Anticancer Activity | Solubility | Metabolic Stability |
|---|---|---|---|
| This compound | Moderate | Moderate | Variable |
| Related Pyrimidine Derivative A | High | High | High |
| Related Piperidine Derivative B | Low | Low | Moderate |
This table illustrates that while this compound has moderate activity, there is potential for enhancement through structural modifications.
属性
IUPAC Name |
4-methyl-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-3-5-14(6-4-8)11-12-9(2)7-10(15)13-11/h7-8H,3-6H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPJEEDKWCVOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













